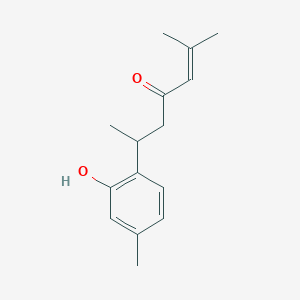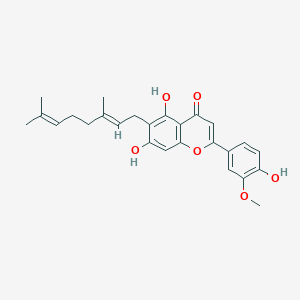
Cannflavin A
描述
Synthesis Analysis
Cannflavin A is biosynthesized through a specific pathway in Cannabis sativa, involving the enzyme CsPT3, which catalyzes the addition of prenyl groups to chrysoeriol, a methylated flavone, resulting in the formation of cannflavins A and B. This biosynthetic route highlights a unique branch of the general flavonoid pathway in cannabis, pointing towards specialized metabolic engineering strategies for producing these compounds (Rea et al., 2019).
Molecular Structure Analysis
Cannflavin A's molecular structure is characterized by the prenylation at specific positions, which significantly contributes to its bioactivity. The structural elucidation of cannflavin A through isolation and preliminary analysis has established its distinction from cannabinoids, laying the groundwork for understanding its interaction with biological systems and its anti-inflammatory properties (Barrett, Gordon, & Evans, 1985).
Chemical Reactions and Properties
The unique chemical structure of cannflavin A allows it to participate in specific chemical reactions, including its interaction with enzymes and other molecules within biological systems. Its prenylated structure, distinguishing it from other flavonoids, contributes to its potent anti-inflammatory activity, making it a subject of interest for pharmacological research.
Physical Properties Analysis
While specific studies on the physical properties of cannflavin A such as solubility, melting point, and crystalline structure are not detailed in the accessible literature, these properties are crucial for its extraction, formulation, and application in medicinal contexts.
Chemical Properties Analysis
Cannflavin A exhibits remarkable chemical properties, including its ability to inhibit prostaglandin production, a key factor in its anti-inflammatory effects. Its synthesis and interaction with molecular oxygen highlight the potential for flavin-catalyzed green oxidation processes, which could offer insights into environmentally friendly synthesis methods for related compounds (Imada et al., 2006).
科学研究应用
抗炎性能
Cannflavin A是从大麻(Cannabis sativa L.)中提取的一种前花黄酮类化合物,以其显著的抗炎性能而闻名。研究表明,Cannflavin A通过抑制12-o-四十二碳酰基丙酸酯诱导的PGE2释放和微粒体前列腺素E合成酶-1表现出强效的抗炎活性。这使其成为炎症相关研究和治疗策略中的有前途的治疗药物(Erridge et al., 2020)。
生物合成研究
了解Cannflavin A的生物合成对于探索其潜在的治疗应用至关重要。一项关注大麻中Cannflavin A和B的生物合成的研究确定了参与它们产生的特定酶。这些知识为未来的代谢工程研究提供了途径,旨在增强这些化合物的生产以用于药用(Rea et al., 2019)。
神经保护研究
Cannflavin A也与神经保护作用相关联。研究表明,Cannflavin A和B可以干扰神经信号传导,特别是与肌动蛋白受体激酶B(TrkB)有关。这为研究神经系统疾病的治疗和神经细胞健康的保护开辟了潜在途径(Holborn et al., 2022)。
抗菌和抗原虫活性
Cannflavin A表现出抗菌和抗原虫活性,研究重点关注该化合物的微生物代谢。这些特性突显了其在开发针对由微生物和寄生虫引起的感染和疾病治疗的潜力(Ibrahim et al., 2010)。
大麻中的全面分析
在大麻(Cannabis sativa L.)中存在和定量Cannflavin A对于了解其药理潜力至关重要。已经开发了创新的分析方法,用于在大麻(Cannabis sativa L.)中全面分析生物活性化合物,包括Cannflavin A,有助于大麻基产品的质量控制和功效评估(Pellati et al., 2018)。
对抗阿尔茨海默病的神经保护生物活性
已经证明Cannflavin A具有对抗淀粉样蛋白β介导的神经毒性的神经保护性能,这与阿尔茨海默病相关。这表明其在神经退行性疾病中作为治疗药物的潜力(Eggers et al., 2019)。
从大麻副产品中回收高价值化合物
从大麻副产品中回收非致幻性次生代谢物如Cannflavin A的研究强调了这些化合物的经济可持续性和药理潜力。这些研究有助于有效利用大麻(Cannabis sativa L.)用于药用(Calzolari et al., 2017)。
安全和危害
属性
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGFICMOCSIQMV-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336952 | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannflavin A | |
CAS RN |
76735-57-4 | |
| Record name | Cannflavin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNFLAVIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



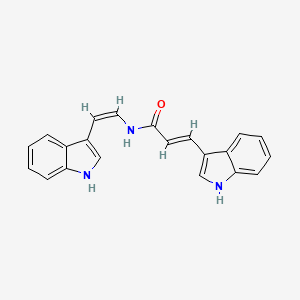
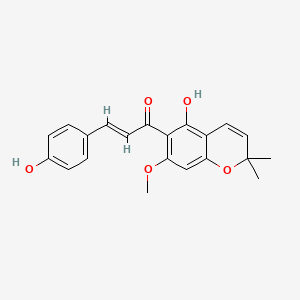
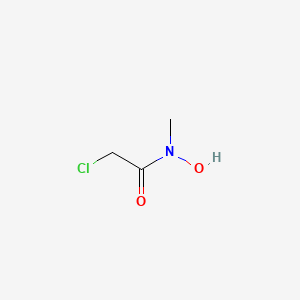
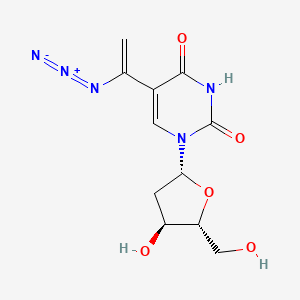
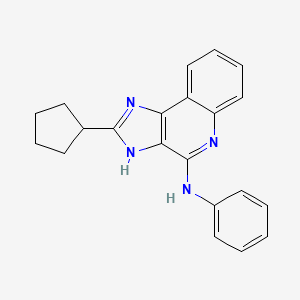
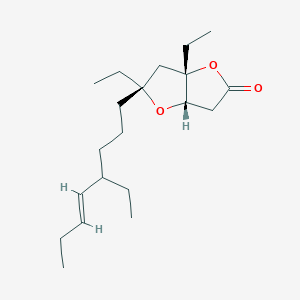
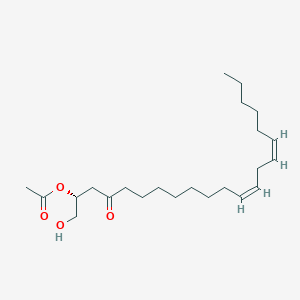
![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)
![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)
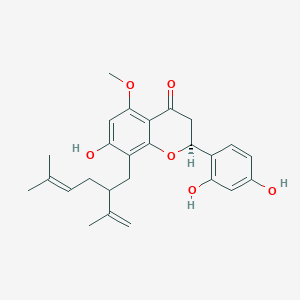
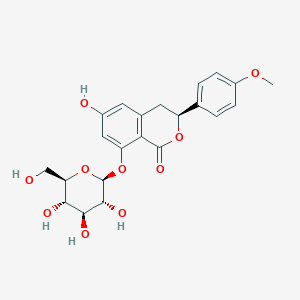
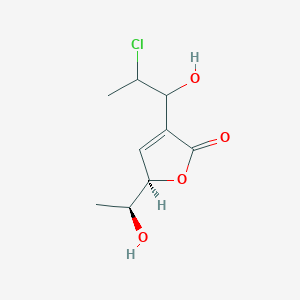
![2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B1251951.png)
